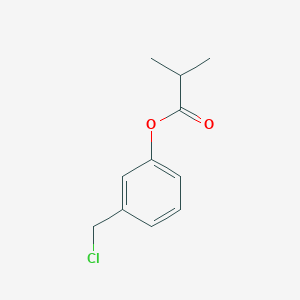

3-(Chloromethyl)phenyl 2-methylpropanoate

Descripción

3-(Chloromethyl)phenyl 2-methylpropanoate is an ester derivative featuring a chloromethyl (–CH₂Cl) group at the 3-position of a phenyl ring and a 2-methylpropanoate ester moiety. This compound’s structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloromethyl group enhances reactivity for nucleophilic substitution, while the ester group provides stability and modulates solubility.

Propiedades

Número CAS |

1260763-91-4 |

|---|---|

Fórmula molecular |

C11H13ClO2 |

Peso molecular |

212.67 g/mol |

Nombre IUPAC |

[3-(chloromethyl)phenyl] 2-methylpropanoate |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3 |

Clave InChI |

GNWCGSCZDXVNIF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)OC1=CC=CC(=C1)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenyl 2-methylpropanoate typically involves the esterification of 3-(Chloromethyl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(Chloromethyl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

Substitution: Products include amines, thiols, or other substituted derivatives.

Oxidation: Products include quinones or other oxidized phenyl derivatives.

Reduction: Products include alcohols or other reduced ester derivatives.

Aplicaciones Científicas De Investigación

3-(Chloromethyl)phenyl 2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)phenyl 2-methylpropanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-(Chloromethyl)phenyl 2-methylpropanoate and related compounds:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 3-(Chloromethyl)phenyl 2-methylpropanoate | Not provided | C₁₁H₁₃ClO₂ | 212.67 (calc.) | 3-(CH₂Cl)phenyl, 2-methylpropanoate ester |

| Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate | 259132-21-3 | C₁₀H₈Cl₃O₂ | 283.53 | Dichlorophenyl, chloroester substituent |

| Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | 886366-08-1 | C₁₄H₁₉ClN₂O₂ | 282.77 | 3-Chlorophenylmethyl, methylamino group |

| Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate | 133373-32-7 | C₁₀H₁₁ClO₃ | 214.65 | 2-Chlorophenyl, hydroxyl group on ester |

| Methyl 2-(3-chlorophenyl)-2-methylpropanoate | 101233-58-3 | C₁₁H₁₃ClO₂ | 212.67 | 3-Chlorophenyl, methyl branch on ester |

Key Observations :

- Chlorine Substitution Patterns : The target compound’s chloromethyl group (3-position) contrasts with dichlorophenyl () or simple chloro substituents (), affecting electronic and steric properties.

- Ester Modifications: The hydroxyl group in Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate () increases polarity and susceptibility to hydrolysis compared to the methyl-substituted ester in the target compound.

- Amino vs.

Actividad Biológica

3-(Chloromethyl)phenyl 2-methylpropanoate is a chemical compound with significant potential in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its structure features a chloromethyl group and an ester functional group, which contribute to its reactivity and possible biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing comparative data.

- Molecular Formula : C_{12}H_{13}ClO_2

- Molecular Weight : Approximately 212.67 g/mol

The compound is characterized by a phenyl ring substituted with a chloromethyl group at the meta position, along with a 2-methylpropanoate moiety. This structural arrangement is significant for its reactivity in organic synthesis processes.

Biological Activity Overview

While specific biological activity data for 3-(Chloromethyl)phenyl 2-methylpropanoate is limited, compounds with similar structures often exhibit notable biological properties. The following sections summarize potential activities inferred from related compounds.

Potential Biological Activities

- Anticancer Activity : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are involved in cancer progression. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promise as potent HDAC inhibitors (HDACIs) .

- Antimicrobial Properties : Compounds with chloromethyl groups are often explored for their antimicrobial properties. Their ability to disrupt cellular membranes or interfere with metabolic pathways makes them candidates for further investigation in this area.

- Reactivity in Organic Synthesis : The chloromethyl group enhances electrophilicity, making the compound useful in various synthetic applications, including the formation of more complex organic molecules .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of 3-(Chloromethyl)phenyl 2-methylpropanoate, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Chloromethyl)phenyl 2-methylpropanoate | Chloromethyl group at meta position | Versatile in organic synthesis |

| Methyl 2-(4-chloromethylphenyl)propanoate | Chloromethyl group at para position | Different reactivity patterns |

| Methyl 2-(3-chloroethylphenyl)propanoate | Ethyl substitution instead of methyl | Varying steric effects influencing reactivity |

| Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate | Methoxy group addition | Potential application as a pesticide intermediate |

This table illustrates the diversity among similar compounds and highlights how structural variations can influence biological activity.

Case Studies and Research Findings

- HDAC Inhibition : A study synthesized derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating that modifications could yield compounds with significant HDAC inhibition potential . Such findings suggest that similar modifications to 3-(Chloromethyl)phenyl 2-methylpropanoate may yield biologically active derivatives.

- Synthetic Pathways : Research indicates that the synthesis of structurally related compounds involves various methods such as DCC coupling and hydrazinolysis, which could be adapted for synthesizing derivatives of 3-(Chloromethyl)phenyl 2-methylpropanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.